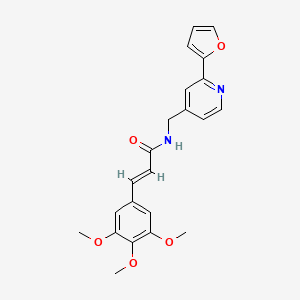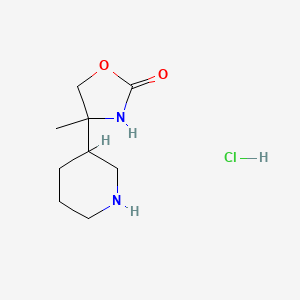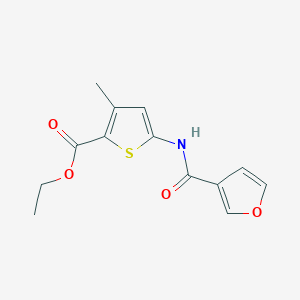
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. It also involves looking at how these properties influence the behavior of the compound .科学的研究の応用
Antibacterial Activity
Research demonstrates the synthesis and evaluation of novel quinazolinone derivatives, including compounds structurally related to "(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea", for antibacterial efficacy. These compounds have been tested against bacterial strains such as S. aureus and E. coli. The studies found that these analogues exhibit significant antibacterial activity, highlighting their potential as antibacterial agents (Dhokale et al., 2019).
Antimicrobial and Anticonvulsant Activities
Further investigations into the synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives revealed their antimicrobial properties. These compounds, similar in structure to the compound , showed promising results as antimicrobial agents against various pathogens (El-zohry & Abd-Alla, 2007). Additionally, novel thioxoquinazolinone derivatives have been synthesized and studied for their anticonvulsant and antimicrobial activities, indicating the broad spectrum of potential applications for these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Green Synthesis Approach
A green synthesis approach has been developed for compounds structurally similar to "this compound". This method involves the use of deep eutectic solvents (DES) and microwave-induced synthesis, offering an environmentally friendly alternative to traditional synthesis methods (Molnar, Komar, & Jerković, 2022).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups, which share functional group similarities with the compound of interest, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have shown that some derivatives possess potent activities, suggesting the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and cholinesterase inhibition (Kurt et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "p-tolyl isocyanate", "reducing agent" ], "Reaction": [ "Condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst to form the corresponding imine.", "Reduction of the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] } | |
CAS番号 |
941941-86-2 |
分子式 |
C25H24N4O3 |
分子量 |
428.492 |
IUPAC名 |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-10-12-19(13-11-17)26-24(30)28-23-21-8-3-4-9-22(21)27-25(31)29(23)15-14-18-6-5-7-20(16-18)32-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30) |
InChIキー |
WNQPPEDZWSFTTD-WEMUOSSPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)


![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)


![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)
![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)